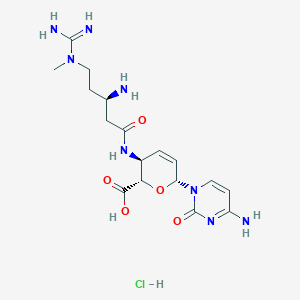

Blasticidin S hydrochloride

Übersicht

Beschreibung

Blasticidin S Hydrochlorid ist ein Nukleosid-Antibiotikum, das aus dem Bakterium Streptomyces griseochromogenes isoliert wurde. Es ist bekannt für seine potente Hemmung der Proteinsynthese sowohl in prokaryotischen als auch in eukaryotischen Zellen. Diese Verbindung wird in der Molekularbiologie und genetischen Forschung häufig zur Selektion von Zellen verwendet, die mit einem Resistenzgen transformiert wurden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Blasticidin S Hydrochlorid wird typischerweise durch Isolierung aus der Fermentationsbrühe von Streptomyces griseochromogenes hergestellt. Das Isolierungsverfahren beinhaltet die Absorption an einem Kationenaustauscherharz und die Elution mit Salzsäure. Das rohe Hydrochlorid wird dann unter Vakuum konzentriert, um eine kristalline freie Base oder ein kommerziell verwendetes Benzylaminobenzolsulfonat zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Blasticidin S Hydrochlorid die großtechnische Fermentation von Streptomyces griseochromogenes. Die Fermentationsbrühe wird durch eine Reihe von Reinigungsschritten verarbeitet, darunter Filtration, Ionenaustauschchromatographie und Kristallisation, um das Endprodukt zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen: Blasticidin S Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Acylchloride und Alkylhalogenide.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Blasticidin S, die veränderte biologische Aktivitäten und Eigenschaften aufweisen können .

Wirkmechanismus

Target of Action

Blasticidin S hydrochloride, also known as Blasticidin S HCl, is a nucleoside analogue antibiotic . Its primary target is the peptidyl transferase center of the large ribosomal subunit . This center plays a crucial role in protein synthesis, where it catalyzes the formation of peptide bonds, which link amino acids together to form proteins .

Mode of Action

Blasticidin S HCl works by inhibiting the termination step of translation and peptide bond formation (to a lesser extent) by the ribosome . This means that cells can no longer produce new proteins through the translation of mRNA . It is competitive with puromycin, suggesting a highly similar binding site .

Biochemical Pathways

The inhibition of protein synthesis by Blasticidin S HCl affects various biochemical pathways within the cell. Since proteins serve as enzymes, structural components, and signaling molecules, their synthesis is crucial for many cellular processes. By inhibiting protein synthesis, Blasticidin S HCl disrupts these processes, leading to the inhibition of cell growth .

Result of Action

The primary result of Blasticidin S HCl’s action is the inhibition of cell growth . By preventing protein synthesis, the compound disrupts essential cellular processes, leading to cell death . This makes Blasticidin S HCl effective against a wide range of organisms, including human cells, fungi, and bacteria .

Action Environment

The action of Blasticidin S HCl can be influenced by various environmental factors. For instance, the compound is typically used at concentrations of 2–300 micrograms per milliliter of media, depending on the type of cell being grown . Furthermore, the compound’s efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Biochemische Analyse

Biochemical Properties

Blasticidin S Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it inhibits peptide bond formation by the ribosome . It also enhances the binding of tRNA to the large subunit of ribosomes . These interactions disrupt protein synthesis, affecting both bacteria and fungi at concentrations between 5 and 100 μg per ml .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting protein translation . This disruption affects cell signaling pathways, gene expression, and cellular metabolism . It is active against human cells, fungi, bacteria, and even some members of the genus Pseudomonas .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the peptidyl transferase center of the large ribosomal subunit . This binding inhibits the termination step of translation and peptide bond formation to a lesser extent . As a result, cells can no longer produce new proteins through the translation of mRNA .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that aqueous stock solutions are stable for 1-2 weeks at 4°C and 6-8 weeks at -20°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Blasticidin S Hydrochloride is typically prepared by isolating it from the fermentation broth of Streptomyces griseochromogenes. The isolation process involves absorption on cation exchange resin and elution with hydrochloric acid. The crude hydrochloride is then concentrated under vacuum to obtain a crystalline free base or a commercially used benzylaminobenzene sulfonate .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation of Streptomyces griseochromogenes. The fermentation broth is processed through a series of purification steps, including filtration, ion exchange chromatography, and crystallization to yield the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Blasticidin S Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of Blasticidin S, which can have altered biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Blasticidin S Hydrochlorid wird in der wissenschaftlichen Forschung, insbesondere in den folgenden Bereichen, umfangreich eingesetzt:

Chemie: Es dient als Werkzeug zum Studium der Proteinsynthese und der ribosomalen Funktion.

Biologie: Es wird zur Selektion genetisch modifizierter Zellen sowohl in prokaryotischen als auch in eukaryotischen Systemen verwendet.

Medizin: Die Forschung zu Blasticidin S Hydrochlorid hat Auswirkungen auf die Entwicklung neuer Antibiotika und das Verständnis von Resistenzmechanismen.

Industrie: Es wird in der landwirtschaftlichen Industrie zur Bekämpfung von Pilzinfektionen in Nutzpflanzen eingesetzt

Wirkmechanismus

Blasticidin S Hydrochlorid übt seine Wirkungen aus, indem es den Beendigungsschritt der Translation und die Peptidbindungsbildung am Ribosom hemmt. Es bindet an das Peptidyltransferasezentrum des Ribosoms und verhindert die Hydrolyse von Peptidyl-tRNA, wodurch die Proteinsynthese blockiert wird. Diese Wirkung ist sowohl gegen prokaryotische als auch gegen eukaryotische Zellen wirksam .

Vergleich Mit ähnlichen Verbindungen

Blasticidin S Hydrochlorid ist in seiner Struktur und seinem Wirkmechanismus einzigartig. Ähnliche Verbindungen sind:

Puromycin: Ein weiteres Nukleosid-Antibiotikum, das die Proteinsynthese hemmt, aber an eine andere Stelle am Ribosom bindet.

Anisomycin: Hemmt die Peptidbindungsbildung, hat aber eine andere chemische Struktur.

Amicetin: Teilt einige strukturelle Ähnlichkeiten, unterscheidet sich aber in seiner biologischen Aktivität

Blasticidin S Hydrochlorid zeichnet sich durch seine spezifische Bindung an das Peptidyltransferasezentrum und seine Breitbandaktivität gegen verschiedene Organismen aus.

Eigenschaften

IUPAC Name |

3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N8O5.ClH/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXYQOXRCNEATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

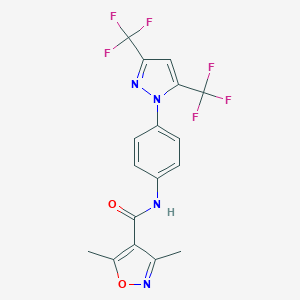

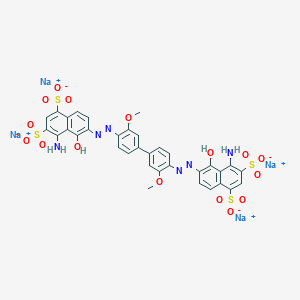

Feasible Synthetic Routes

Q1: What is the mechanism of action of Blasticidin S Hydrochloride?

A1: this compound is a nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells. [, ]. It acts by interfering with the peptidyl transfer reaction during translation on the ribosome. While the precise details of its binding site and mechanism are still under investigation, it is known to interact with the ribosomal RNA and potentially ribosomal proteins.

Q2: How is this compound used in molecular biology research?

A2: this compound is widely used as a selection agent in cell culture [, , ]. Researchers incorporate a gene for blasticidin S resistance into cells along with the gene of interest. Only cells that have successfully integrated the resistance gene will survive and proliferate in the presence of this compound, allowing for the generation of stable cell lines expressing the desired gene [, , ].

Q3: Can you provide examples of research using this compound for stable cell line generation?

A3: Certainly. Several research articles illustrate its utility:

- Expression of Reteplase: Researchers utilized this compound to select for insect cells stably expressing the thrombolytic agent reteplase, aiming for potential large-scale protein production [].

- Immunotoxin Production: Scientists generated stable insect cell lines producing an A254-GMCSF immunotoxin for targeted cancer therapy, employing this compound for selection [].

- Gene Silencing Studies: this compound was crucial in establishing a stable cell line with suppressed GPC-3 gene expression to investigate its role in tumor growth [].

- IL-12 Expression: Researchers successfully created a stable EMT6 cell line expressing IL-12 for anti-tumor studies, utilizing this compound selection [].

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't explicitly state the molecular weight and formula, they do mention it's a hydrochloride salt. A search of chemical databases reveals:

Q5: Are there any studies on the structure of this compound?

A5: Yes, research has been conducted on its structure. While the provided abstracts don't go into detail, one paper mentions a study titled "Crystal and molecular structure of the antibiotic this compound pentahydrate" []. This suggests the use of X-ray crystallography to determine its three-dimensional structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)

![(5S)-5,14-diethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B521638.png)

![1-[2-(Octylamino)-2-oxoethyl]pyridin-1-ium-3-carboxylic acid;bromide](/img/structure/B522419.png)

![N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide](/img/structure/B522425.png)

![2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B522427.png)

![4-[8-Methyl-3-[(4-Methylphenyl)amino]imidazo[1,2-A]pyridin-2-Yl]phenol](/img/structure/B522471.png)

![N-[3-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B522857.png)

![7-{(4-Fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B522874.png)

![{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate](/img/structure/B523621.png)